molecular formula C6H7ClN2 B1602903 4-chloro-N-methylpyridin-2-amine CAS No. 782439-26-3

4-chloro-N-methylpyridin-2-amine

Cat. No.: B1602903
CAS No.: 782439-26-3
M. Wt: 142.58 g/mol
InChI Key: KCMQNXMUEQVQBM-UHFFFAOYSA-N
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Description

4-Chloro-N-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C₆H₇ClN₂ It is characterized by a pyridine ring substituted with a chlorine atom at the fourth position and a methylamine group at the second position

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-methylpyridin-2-amine is the Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in various cancers, PLK4 has been identified as a potential anticancer target .

Mode of Action

It is known that the compound interacts with its target, plk4, inhibiting its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is overexpressed .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell cycle regulation and centriole duplication . By inhibiting PLK4, the compound disrupts these pathways, potentially leading to cell cycle arrest and apoptosis . The downstream effects of this disruption can include reduced tumor growth in cancers where PLK4 is overexpressed .

Pharmacokinetics

It is known that the compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle regulation and induction of apoptosis . In particular, the compound’s inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells where PLK4 is overexpressed . This can result in reduced tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

4-chloropyridine+methylamineThis compound\text{4-chloropyridine} + \text{methylamine} \rightarrow \text{this compound} 4-chloropyridine+methylamine→this compound

Another method involves the reduction of 4-chloro-2-nitropyridine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The nitro group is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form 4-chloro-2-methylpyridine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile used, products such as 4-alkoxy-N-methylpyridin-2-amine or 4-amino-N-methylpyridin-2-amine can be formed.

    Oxidation: Products such as 4-chloro-2-imino-pyridine or 4-chloro-2-nitrile-pyridine can be obtained.

    Reduction: The major product is 4-chloro-2-methylpyridine.

Scientific Research Applications

4-Chloro-N-methylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyridine: Similar structure but lacks the amine group.

    4-Chloro-2-aminopyridine: Similar structure but lacks the methyl group.

    N-Methylpyridin-2-amine: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chloro-N-methylpyridin-2-amine is unique due to the presence of both chlorine and methylamine groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMQNXMUEQVQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627844
Record name 4-Chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782439-26-3
Record name 4-Chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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